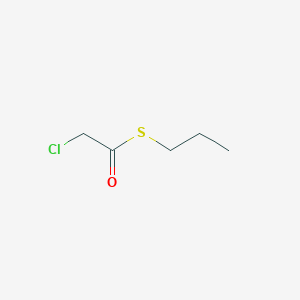
S-Propyl chloroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl chloroethanethioate: is an organosulfur compound characterized by the presence of a sulfur atom bonded to a propyl group and a chloroethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl chloroethanethioate typically involves the reaction of propyl mercaptan with chloroethanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2CH2SH+ClCH2CH2C(O)Cl→CH3CH2CH2S-C(O)CH2CH2Cl+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Propyl chloroethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives, thio derivatives.
Scientific Research Applications
Chemistry: S-Propyl chloroethanethioate is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound can be used as a reagent in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
Mechanism of Action
The mechanism of action of S-Propyl chloroethanethioate involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chloro group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Propyl mercaptan: A simpler sulfur-containing compound with a similar propyl group.
Chloroethanethioyl chloride: A precursor in the synthesis of S-Propyl chloroethanethioate.
Ethyl chloroethanethioate: A compound with a similar structure but an ethyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific combination of a propyl group and a chloroethanethioate moiety. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications. Its reactivity and versatility set it apart from other similar compounds.
Properties
CAS No. |
112036-08-5 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
S-propyl 2-chloroethanethioate |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |
InChI Key |
NZWQMFAFSZGFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















